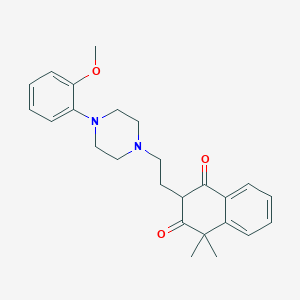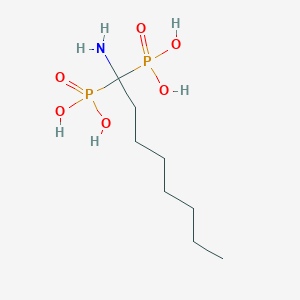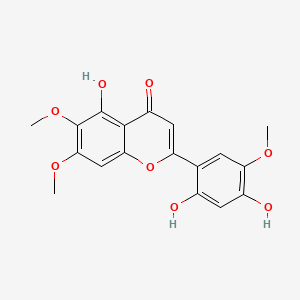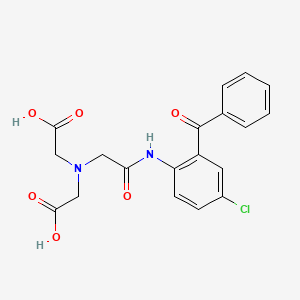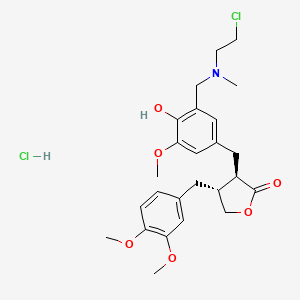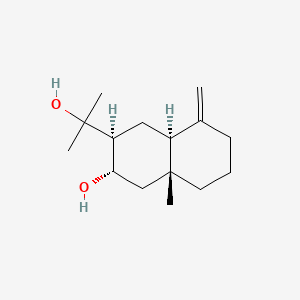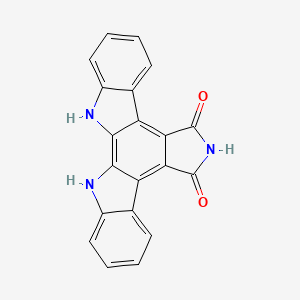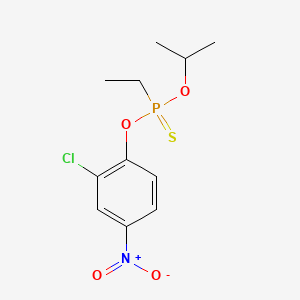
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AI 3-25755 is a biochemical.
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Metabolism
Research on organophosphorus insecticides, including compounds like O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate, has revealed insights into their enzymatic degradation and metabolism. Studies have shown that these compounds undergo metabolic processes involving enzymatic activation, oxidative pathways, and cleavage reactions in various species, including rats, rabbits, and houseflies (Nakatsugawa, Tolman, & Dahm, 1968). Further research into the detoxification mechanisms of similar organophosphates has led to the development of methods for measuring their degradation, providing insights into species-specific responses and toxicities (Neal & Dubois, 1965).
Supramolecular Systems and Reactivity
Investigations into supramolecular water systems based on new amphiphilic phosphacoumarins have included the study of compounds like O-(4-nitrophenyl) O-ethyl chloromethylphosphonate. These studies have explored the structural dependencies of supramolecular nanoparticles on counter-ion nature and concentration, which is relevant for understanding the reactivity of related organophosphorus compounds (Ryzhkina et al., 2010).
Synthesis and Chemical Reactions
Research into the synthesis and reactivity of related compounds, such as 2-(4-Nitrophenyl)ethyl methylenebis(phosphonate), provides a foundation for understanding the chemical behavior of O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate. These studies focus on reactions involving dehydration, hydrolysis, and the formation of novel derivatives, contributing to the broader understanding of organophosphorus chemistry (Lesiak et al., 1998).
Environmental Impact and Soil Microbiology
The impact of organophosphorus insecticides on soil microbial activities has been a subject of research, providing insights into the ecological consequences of using these compounds. Studies have shown varying effects on fungal and bacterial populations, ammonium production, and nitrification processes, highlighting the complex interactions between these insecticides and soil ecosystems (Tu, 1970).
Synthesis and Metabolism of Isotopically Labelled Compounds
The synthesis of isotopically labelled organophosphorus insecticides, such as O-aryl O-ethyl phenylphosphonothioates, for metabolic studies, reflects the significance of understanding the biotransformation and disposition of these compounds in biological systems. This research contributes to the knowledge of metabolism, excretion, and distribution of organophosphorus insecticides in various species (Yoshitake et al., 1980).
Propiedades
Número CAS |
328-04-1 |
|---|---|
Fórmula molecular |
C11H15ClNO4PS |
Peso molecular |
323.73 g/mol |
Nombre IUPAC |
(2-chloro-4-nitrophenoxy)-ethyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15ClNO4PS/c1-4-18(19,16-8(2)3)17-11-6-5-9(13(14)15)7-10(11)12/h5-8H,4H2,1-3H3 |
Clave InChI |
QINWTFKFPMRNJP-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C |
SMILES canónico |
CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C |
Apariencia |
Solid powder |
Otros números CAS |
328-04-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AI 3-25755; AI-3-25755; AI3-25755 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




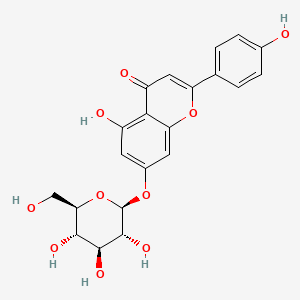

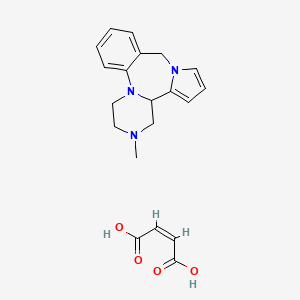

![5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1665596.png)
